3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-(chloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMFUGAWHAZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via two sequential steps:
- Formation of Amidine Intermediate : Treatment of 1a with alkenylamines (2 ) in the presence of triethylamine (CH$$2$$Cl$$2$$, 0–20°C, 2 h) generates an amidine intermediate (3a ).
- Cyclization : Addition of aluminum chloride (AlCl$$_3$$) at room temperature induces intramolecular sulfonation and cyclization, yielding the 5,6-dihydro-4H-1,2,4-thiadiazine 1,1-dioxide scaffold (4a–e ).
Key structural features, such as the C=N bond length (1.289–1.299 Å), confirm the conjugation within the heterocyclic ring, as validated by X-ray crystallography.
Substrate Scope and Optimization
The reaction tolerates primary and secondary alkenylamines with diverse substituents (R = H, Me, Ph). For example:
- 4a : R$$^1$$ = H, R$$^2$$ = H (Yield: 100%)
- 4b : R$$^1$$ = Me, R$$^2$$ = H (Yield: 92%)
- 4c : R$$^1$$ = Ph, R$$^2$$ = H (Yield: 85%)
Table 1: Substrate Variations and Yields
| Compound | R$$^1$$ | R$$^2$$ | Yield (%) |
|---|---|---|---|
| 4a | H | H | 100 |
| 4b | Me | H | 92 |
| 4c | Ph | H | 85 |
| 4d | H | Me | 88 |
| 4e | H | Ph | 78 |
The use of AlCl$$3$$ as a Lewis acid is critical for cyclization efficiency. Alternative catalysts (BF$$3$$·Et$$2$$O, ZnCl$$2$$) failed to produce detectable yields.
Intramolecular Cyclization of Sulfonimidoyl Amides
A novel acid-catalyzed intramolecular cyclization strategy was reported for synthesizing thiadiazine 1-oxides, which can be adapted for 1,1-dioxides. While this method primarily targets 1-oxides, modifications using sulfonamide precursors may extend to 1,1-dioxides.
Methodology
- Starting Material : 2-N-Cyano-sulfonimidoyl amides (9 ) undergo hydrolysis in acidic conditions (HCl, H$$_2$$O/THF) to form sulfonic acids.
- Cyclization : Subsequent heating induces intramolecular cyclization, forming the thiadiazine core.
Key Advantages :
- Avoids stoichiometric Lewis acids.
- Compatible with electron-deficient aryl groups.
Limitations :
- Requires precise control of hydrolysis conditions to prevent over-oxidation.
Alternative Electrophilic Cyclization Approaches
Spirocyclic and Fused Heterocycles
Reactions with cyclic alkenylamines (e.g., 2-vinylpiperidine) yield fused heterocycles like pyrido[1,2-d]thiadiazine 2,2-dioxide (7 ) (Yield: 75%). Regioselectivity depends on the position of the double bond in the amine substrate.
Benzothiadiazepine Synthesis
Benzylamines (15a,b ) react with 1a under reflux conditions to form 4,5-dihydro-1,2,4-benzothiadiazepine 1,1-dioxides (17a,b ) via intramolecular sulfonation. This method highlights the versatility of the electrophilic heterocyclization strategy.
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production requires:
- Continuous Flow Reactors : To enhance reaction control and scalability.
- Purification Techniques : Recrystallization or chromatography for high-purity batches.
- Cost Optimization : Substituting AlCl$$_3$$ with recyclable catalysts.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| One-Pot Heterocyclization | 78–100 | High | Moderate |
| Intramolecular Cyclization | 60–75 | Medium | High |
| Benzylamine Route | 65–80 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a modulator of potassium channels.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes such as xanthine oxidase and aldose reductase. Additionally, it can modulate ATP-sensitive potassium channels, leading to various physiological effects . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these enzymes and channels.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is often modified through isosteric replacement or substituent variation. Key analogues include:
Key Observations :
- Substituent Position : Activity is highly sensitive to substituent placement. For example, 3-methyl (IDRA-21) vs. 4-cyclopropyl (BPAM344) groups target distinct allosteric sites on AMPA receptors .
- Chloromethyl vs.
AMPA Receptor Modulation
- IDRA-21 and BPAM344 exhibit nanomolar potency in enhancing AMPA receptor currents, critical for cognitive function .
- Thieno Analogues: The 4-ethyl-thieno derivative (24) showed superior in vivo efficacy (0.3 mg/kg oral dose) in object recognition tests, suggesting thiophene rings enhance bioavailability .
- Chloromethyl’s electron-withdrawing nature may alter binding kinetics .
Critical Analysis of Substituent Effects
- 3-Position Substitutions : Methyl (IDRA-21) and chloromethyl groups confer distinct electronic profiles. Chlorine’s electronegativity may enhance hydrogen bonding or steric interactions at receptor sites .
- 4-Position Modifications: Cyclopropyl (BPAM344) and ethyl (thieno derivative 24) groups improve potency by optimizing hydrophobic interactions in receptor cavities .
- 7-Position Halogens : Chloro (IDRA-21) and fluoro (BPAM344) substituents enhance metabolic stability and receptor affinity .
Biological Activity
3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazine dioxides. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits significant interactions with various enzymes and proteins, which contribute to its biochemical activity. Notably, it has been shown to influence cell signaling pathways and gene expression. Its stability allows for long-term effects on cellular functions.
| Property | Description |
|---|---|
| Molecular Formula | C8H9ClN2O2S |
| IUPAC Name | This compound |
| Mechanism of Action | Interaction with biomolecules affecting gene expression |
| Stability | Moderate stability with long-term cellular effects |
Cellular Effects
Research indicates that this compound can modulate various cellular processes. Its effects on neurotransmitter levels have been particularly noted in studies involving the central nervous system.
Case Study: Neurotransmitter Modulation
In a study involving microdialysis in mice, the compound was found to increase levels of acetylcholine and serotonin in the hippocampus. This suggests potential applications in treating cognitive disorders or enhancing memory functions.
Molecular Mechanisms
The molecular mechanism underlying the activity of this compound involves its interaction with key biomolecules. It is known to undergo metabolic transformations via hepatic cytochrome P450 enzymes, leading to the formation of active metabolites that retain pharmacological properties.
Table 2: Metabolic Pathways
| Metabolite | Formation Process | Activity Level |
|---|---|---|
| Unsaturated derivative | Conversion by hepatic cytochrome P450 | Comparable to parent compound |
| Inactive benzenesulfonamide | Further metabolic breakdown | Pharmacologically inactive |
Dosage Effects in Animal Models
Dosage variations have been shown to influence the biological activity of this compound in animal models. Lower doses may exhibit neuroprotective effects while higher doses could lead to toxicity.
Research Findings
A study demonstrated that at optimal dosages, the compound provided protective effects against neurodegeneration in rat models. However, excessive dosing resulted in adverse effects including cellular apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiadiazine derivatives such as hydrochlorothiazide and chlorothiazide.
Table 3: Comparison with Other Benzothiadiazines
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Hydrochlorothiazide | Antihypertensive | Primarily used for hypertension |
| Chlorothiazide | Diuretic | Focused on fluid retention |
| This compound | Neuroprotective and potential nootropic effects | Broader therapeutic applications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(chloromethyl)-substituted benzothiadiazine dioxides, and how can intermediates be optimized for yield?
- Methodology : Target compounds are typically synthesized via cyclocondensation of substituted benzene precursors with thionyl chloride or sulfamide derivatives. For example, describes the use of alkylation at the 4-position of the thiadiazine ring using cyclopropyl or allyl groups (Schemes 1–5). Key steps include refluxing intermediates (e.g., 6-chloro precursors) in polar aprotic solvents (e.g., DMF) with NaH as a base. Optimization involves adjusting reaction time (8–12 hours) and temperature (80–100°C) to achieve yields of 25–45% .
- Characterization : Final products are purified via silica gel chromatography and validated using H/C NMR, MS, and elemental analysis .
Q. How does the chloromethyl group at the 3-position influence the compound’s stability and reactivity in aqueous environments?
- Experimental Insights : The chloromethyl group enhances electrophilicity, making the compound prone to hydrolysis under basic conditions. Stability studies (e.g., pH 7.4 buffer at 37°C) show a half-life of <24 hours due to nucleophilic displacement of the chloride . Researchers must use inert atmospheres (N) during synthesis and storage at ≤4°C to prevent degradation .
Advanced Research Questions
Q. What structural modifications at the 4-position of the thiadiazine ring improve receptor subtype selectivity (AMPA vs. kainate)?
- Structure-Activity Relationship (SAR) :
- Cyclopropyl substitution (e.g., compound 32 in ) enhances AMPA receptor potentiation (EC = 0.24 µM) by stabilizing hydrophobic interactions in the ligand-binding domain .
- Allyl substitution (e.g., compound 27) favors kainate receptor activity, with a 3-fold selectivity over AMPA receptors due to increased flexibility in the binding pocket.
Q. How do chloro-substituents at different positions on the benzothiadiazine scaffold affect inhibitory potency against aldose reductase?
- Key Findings :
- A 7-chloro substituent (e.g., compound 36c in ) improves aldose reductase inhibition (IC = 0.032 µM) by forming halogen bonds with Thr113 and Trp111 residues.
- 6-Chloro derivatives show reduced activity (IC >1 µM), highlighting positional sensitivity.
- Experimental Design : Perform enzyme inhibition assays (spectrophotometric monitoring of NADPH depletion) and co-crystallization studies to map interactions.
Q. What strategies mitigate off-target toxicity while maintaining cognitive-enhancing effects in vivo?
- Approaches :
- Pharmacokinetic optimization : Introduce polar groups (e.g., carboxylic acids) to reduce blood-brain barrier penetration for peripheral targets (e.g., aldose reductase).
- Metabolic stabilization : Replace labile substituents (e.g., methyl groups) with cyclopropyl or fluorinated moieties to block CYP450-mediated oxidation .
Data Contradictions and Resolution
Q. Why do some studies report conflicting results on the efficacy of 4-cyclopropyl vs. 4-allyl substitutions?
- Resolution :
- Receptor subtype variability : AMPA receptors (GluA2) favor rigid 4-cyclopropyl groups, while kainate receptors (GluK1) accommodate bulky 4-allyl groups .
- Assay conditions : Differences in cell types (oocytes vs. neurons) and agonist concentrations (EC vs. EC) alter potency rankings.
Methodological Best Practices
Q. How should researchers design dose-response studies for in vivo cognition assays?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
